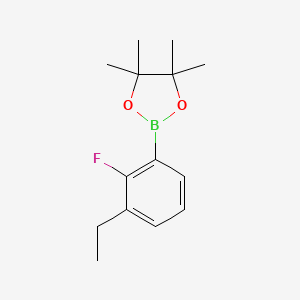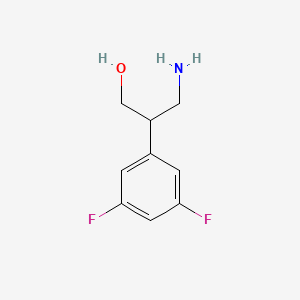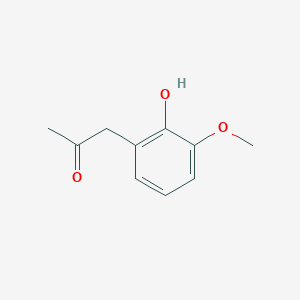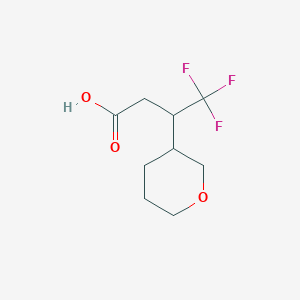
1-(5-Chloro-2-methoxypyridin-4-yl)-2,2,2-trifluoroethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Chloro-2-methoxypyridin-4-yl)-2,2,2-trifluoroethan-1-one is a chemical compound that belongs to the class of trifluoromethylpyridines. This compound is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further substituted with a chloro and methoxy group. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Méthodes De Préparation
The synthesis of 1-(5-chloro-2-methoxypyridin-4-yl)-2,2,2-trifluoroethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-chloro-2-methoxypyridine.
Reaction with Trifluoroacetic Anhydride: The 5-chloro-2-methoxypyridine is then reacted with trifluoroacetic anhydride under controlled conditions to introduce the trifluoromethyl group.
Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography to obtain the final compound in high purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.
Analyse Des Réactions Chimiques
1-(5-Chloro-2-methoxypyridin-4-yl)-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(5-Chloro-2-methoxypyridin-4-yl)-2,2,2-trifluoroethan-1-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is used in biological studies to investigate the effects of trifluoromethyl-substituted pyridines on various biological systems.
Medicine: The compound is explored for its potential therapeutic properties, including its use as a lead compound in drug discovery programs.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism of action of 1-(5-chloro-2-methoxypyridin-4-yl)-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The chloro and methoxy groups further modulate the compound’s binding affinity and specificity towards its targets. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-(5-Chloro-2-methoxypyridin-4-yl)-2,2,2-trifluoroethan-1-one can be compared with other similar compounds, such as:
1-(5-Chloro-2-methoxypyridin-4-yl)methanol: This compound lacks the trifluoromethyl group, resulting in different chemical and biological properties.
1-(5-Chloro-2-methoxypyridin-4-yl)methanamine: The presence of an amine group instead of the trifluoromethyl group leads to different reactivity and applications.
5-Chloro-2-methoxypyridine: This compound serves as a precursor in the synthesis of 1-(5-chloro-2-methoxypyridin-4-yl)-2,2,2-trifluoroethan-1-one and has distinct properties due to the absence of the trifluoromethyl group.
The uniqueness of 1-(5-chloro-2-methoxypyridin-4-yl)-2,2,2-trifluoroethan-1-one lies in its trifluoromethyl group, which imparts unique physicochemical properties, making it valuable for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C8H5ClF3NO2 |
|---|---|
Poids moléculaire |
239.58 g/mol |
Nom IUPAC |
1-(5-chloro-2-methoxypyridin-4-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C8H5ClF3NO2/c1-15-6-2-4(5(9)3-13-6)7(14)8(10,11)12/h2-3H,1H3 |
Clé InChI |
VCGKTQYPKXPJFL-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC=C(C(=C1)C(=O)C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-amino-N-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]benzamide](/img/structure/B13601209.png)


![2-[(4E)-hex-4-en-1-yl]propanedioicacid](/img/structure/B13601227.png)


